molecular formula C9H8BClN2O2 B13086682 (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B13086682
M. Wt: 222.44 g/mol
InChI Key: UKNOGKIJWKLRAK-UHFFFAOYSA-N
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Description

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a chloro and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Aqueous or organic solvents such as ethanol or toluene

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions include phenol derivatives, dechlorinated compounds, and substituted phenylboronic acids.

Scientific Research Applications

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The chloro and pyrazolyl groups further modulate its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both chloro and pyrazolyl substituents on the phenyl ring

Properties

Molecular Formula

C9H8BClN2O2

Molecular Weight

222.44 g/mol

IUPAC Name

(3-chloro-4-pyrazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BClN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6,14-15H

InChI Key

UKNOGKIJWKLRAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N2C=CC=N2)Cl)(O)O

Origin of Product

United States

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